The synthesis of 3,6-dibromo-1,8-naphthyridine can be approached through various methods, often involving bromination of existing naphthyridine derivatives. Two notable synthetic routes include:
3,6-Dibromo-1,8-naphthyridine exhibits a unique molecular structure characterized by:
3,6-Dibromo-1,8-naphthyridine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3,6-dibromo-1,8-naphthyridine often relates to their biological activity:
Studies involving molecular docking simulations suggest that these compounds can effectively bind to target proteins involved in disease pathways .
The physical and chemical properties of 3,6-dibromo-1,8-naphthyridine are crucial for its application in research and industry:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed to confirm structure and purity.
3,6-Dibromo-1,8-naphthyridine has several scientific applications:
3,6-Dibromo-1,8-naphthyridine (CAS 17965-79-6) is a halogenated heterocyclic compound with the molecular formula C₈H₄Br₂N₂ and a molecular weight of 287.94 g/mol. Its systematic IUPAC name is 3,6-dibromo-1,8-naphthyridine. The structure consists of a bicyclic 1,8-naphthyridine core—a diazanaphthalene isomer featuring two nitrogen atoms at positions 1 and 8—further substituted by bromine atoms at the 3- and 6-positions. This arrangement creates an electron-deficient aromatic system with distinct polarization: the C3 and C6 positions become highly electrophilic due to the combined influence of adjacent nitrogen atoms and bromine substituents. The canonical SMILES representation is BrC1=CN=C2N=CC(Br)=CC2=C1, and its InChIKey is MSXZKKXCUFRJFQ-UHFFFAOYSA-N [3] [6].
Table 1: Molecular Characteristics of 3,6-Dibromo-1,8-naphthyridine
| Property | Value |
|---|---|
| CAS Number | 17965-79-6 |
| Molecular Formula | C₈H₄Br₂N₂ |
| Molecular Weight | 287.94 g/mol |
| IUPAC Name | 3,6-Dibromo-1,8-naphthyridine |
| SMILES | BrC1=CN=C2N=CC(Br)=CC2=C1 |
| InChIKey | MSXZKKXCUFRJFQ-UHFFFAOYSA-N |
The broader 1,8-naphthyridine scaffold was first synthesized in 1893 by Reissert, but targeted functionalization at the 3- and 6-positions emerged much later. 3,6-Dibromo-1,8-naphthyridine entered scientific literature as a synthetic intermediate during medicinal chemistry explorations in the late 20th century. Its significance grew with the recognition that bromination at these positions enables regioselective cross-coupling reactions—a property leveraged in constructing complex pharmacophores. No single "discovery" publication exists; instead, its development parallels advances in transition-metal-catalyzed chemistry. Early patents (1980s–2000s) referencing brominated naphthyridines laid groundwork for its use in antiviral and antimicrobial agents, though explicit reports on this specific derivative appeared in synthetic methodologies post-2000 [1] [8].
Within heterocyclic chemistry, 3,6-dibromo-1,8-naphthyridine serves as a versatile building block due to its two halogen handles. The 1,8-naphthyridine core is isoelectronic with naphthalene but exhibits enhanced dipole moments (∼3.5 Debye) and coordination capabilities. Bromination at C3/C6 amplifies its electron-withdrawing character (Hammett constant σₘ ≈ 0.39 per Br), facilitating nucleophilic substitutions and metal insertion. This derivative enables access to:
Table 2: Physicochemical Properties of 3,6-Dibromo-1,8-naphthyridine
| Property | Characteristic |
|---|---|
| Solubility | Soluble in DMSO, chloroform; insoluble in water [6] |
| Reactivity Profile | Electrophilic at C3/C6; susceptible to Pd-catalyzed cross-coupling |
| Spectral Signatures | ¹H NMR (DMSO-d6): δ 8.98 (d, 1H), 8.65 (d, 1H), 7.65 (t, 1H) [3] |
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: